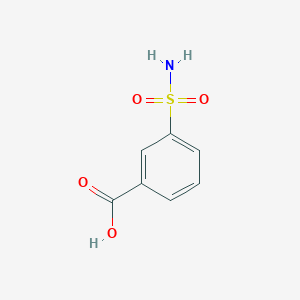

3-スルファモイル安息香酸

概要

説明

Synthesis Analysis

The synthesis of derivatives of 3-sulfamoylbenzoic acid, such as 4-chloro-3-sulfamoylbenzoic acid (CSBA), involves complex chemical processes. CSBA, for instance, is synthesized from 4-chloro-3-sulfamoylbenzoate, highlighting the intricacies involved in obtaining specific sulfamoylbenzoic acid derivatives. These processes are critical for understanding the fundamental aspects of synthesizing sulfamoylbenzoic acid compounds and their derivatives for further chemical studies and applications (Kavitha et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfamoylbenzoic acid derivatives is confirmed using various analytical techniques, including single crystal X-ray diffraction and vibrational and electronic spectroscopic methods. For CSBA, X-ray diffraction analysis reveals its crystallization in a monoclinic crystal system, showcasing the detailed geometric parameters that define its structure. Such structural analyses are essential for understanding the compound's chemical behavior and reactivity (Kavitha et al., 2020).

Chemical Reactions and Properties

Sulfamoylbenzoic acid and its derivatives participate in various chemical reactions, forming complex compounds and exhibiting a range of chemical properties. These compounds have been studied for their reactivity towards different chemical agents, indicating their potential in synthesizing novel chemical structures. For example, sulfamoyl azides, derived from secondary amines and sulfonyl azide transfer agents, demonstrate the versatility of sulfamoylbenzoic acid derivatives in chemical synthesis, highlighting their reactivity and potential for creating structurally diverse molecules (Culhane & Fokin, 2011).

科学的研究の応用

放射線防護剤および抗アポトーシス剤

3-スルファモイル安息香酸アナログは、LPA2受容体に対して特異的なアゴニスト活性を持つことが合成により明らかになっています 。この受容体は、腸における抗アポトーシス効果と粘膜バリア保護効果を仲介します。 これらの化合物は、電離放射線によって誘導されるアポトーシスから細胞を保護する可能性を示しており、放射線暴露を伴う医療処置において有益となる可能性があります .

がん研究

その抗アポトーシス特性により、3-スルファモイル安息香酸はがん研究において注目されています。 これは、化学療法薬が癌細胞を標的にしながらも、正常細胞を化学療法の副作用から保護する治療法の開発に役立つ可能性があります .

消化器系の健康

3-スルファモイル安息香酸が標的とするLPA2受容体は、腸の粘膜バリアの維持に役割を果たしています。 この用途に関する研究は、粘膜の完全性を損なう消化器疾患の新しい治療法につながる可能性があります .

創薬

LPA2受容体の特異的アゴニストとして、3-スルファモイル安息香酸は創薬において貴重なツールとなります。 これは、さまざまな生理学的プロセスにおける受容体の役割を研究し、その活性を調節する薬剤を開発するために使用できます .

化学ビルディングブロック

3-スルファモイル安息香酸は、化学ビルディングブロックとして購入可能であり、さまざまな合成化学用途で使用されていることを示しています。 これは、生命科学における研究開発のために複雑な分子を作成するために利用できます .

インビトロ試験

この化合物は、特に眼試験法の文脈において、インビトロ試験において関連性があります。 これは、安全性評価や毒性試験における潜在的な使用を示唆しています .

Safety and Hazards

3-Sulfamoylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The relevant papers retrieved mention the synthesis of 4-chloro-3-sulfamoylbenzoic acid from 4-chloro-3-sulfamoylbenzoate , the design and synthesis of sulfamoyl benzoic acid analogues , and the use of furosemide as a new fluoroionophore for the determination of uranyl ion .

作用機序

Target of Action

3-Sulfamoylbenzoic acid is a key component in the synthesis of certain drugs, such as indapamide . The primary target of these drugs is the enzyme Ribonucleotide Reductase (RNR) . This enzyme plays a crucial role in the conversion of ribonucleotides to 2′-deoxyribonucleotides, a process that is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

The mode of action of 3-Sulfamoylbenzoic acid is primarily through its interaction with the large subunit M1 of RNR . The sulfamoyl moiety of the compound forms strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . This interaction inhibits the activity of RNR, thereby affecting the synthesis of dNTPs .

Biochemical Pathways

The inhibition of RNR by 3-Sulfamoylbenzoic acid affects the biochemical pathway of de novo dNTP biosynthesis . This pathway is crucial for DNA replication and repair . By inhibiting RNR, the compound effectively disrupts this pathway, which can have significant effects on cellular processes, particularly in cancer cells that rely heavily on this pathway for proliferation .

Pharmacokinetics

In silico admet evaluations of related compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The primary result of the action of 3-Sulfamoylbenzoic acid is the inhibition of RNR, leading to a decrease in the synthesis of dNTPs . This can lead to a disruption in DNA replication and repair, which can have significant effects on cell proliferation, particularly in cancer cells .

特性

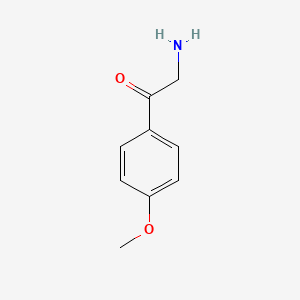

IUPAC Name |

3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAETXYOXMDYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281766 | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

636-76-0 | |

| Record name | 636-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)